Xylaric acid (CAS 10158-64-2) is a five-carbon, heavily hydroxylated dicarboxylic acid (aldaric acid) derived from the catalytic oxidation of D-xylose. In industrial procurement, it serves as a highly functionalized bifunctional monomer and chelating agent. Unlike standard aliphatic diacids such as glutaric or adipic acid, xylaric acid possesses three secondary hydroxyl groups along its backbone, enabling extensive hydrogen bonding, cross-linking in polyurethanes, and the synthesis of hydrophilic polyhydroxypolyamides (PHPAs). Its meso-stereochemistry and C5 chain length provide a unique balance of water solubility and metal-chelating capacity, making it a critical precursor for bio-based glutaric acid production and phosphate-free detergent formulations[1].
Procuring generic substitutes like glucaric acid (C6), galactaric acid (C6), or glutaric acid (C5 aliphatic) fundamentally alters downstream processability and material performance. Substituting xylaric acid with galactaric acid in polymer synthesis introduces a highly extended, linear molecular conformation that drastically reduces polymer solubility and raises melting points to unprocessable levels. Conversely, replacing it with non-hydroxylated glutaric acid eliminates the backbone hydroxyl groups entirely, destroying the molecule's capacity for secondary cross-linking in polyurethanes and neutralizing its calcium-chelating efficacy in aqueous formulations. Furthermore, for the catalytic production of odd-chain bio-based chemicals, C6 analogs like glucaric acid are incompatible as they exclusively yield even-chain (C6) derivatives like adipic acid upon hydrodeoxygenation [1].
Xylaric acid serves as a highly specific C5 substrate for catalytic hydrodeoxygenation to produce glutaric acid. When subjected to metal-catalyzed reduction in the presence of hydrohalic acid promoters (e.g., HI or HBr), the multiple secondary hydroxyl groups of xylaric acid are selectively cleaved. This pathway mirrors the industrial conversion of glucaric acid to adipic acid but is strictly selective for C5 odd-chain products. Using xylaric acid allows manufacturers to bypass traditional petrochemical routes to achieve high-yield, bio-based glutaric acid[1].
| Evidence Dimension | Carbon chain specificity in hydrodeoxygenation |
| Target Compound Data | Yields C5 glutaric acid via selective dehydroxylation |
| Comparator Or Baseline | Glucaric acid (C6 aldaric acid) -> Yields C6 adipic acid exclusively |
| Quantified Difference | Strict C5 vs. C6 product divergence |
| Conditions | Metal-catalyzed hydrodeoxygenation with HI/HBr promoters at 40-150°C |
Procurement of xylaric acid is mandatory for manufacturers targeting 100% bio-based odd-chain (C5) aliphatic diacids, as C6 sugar acids cannot yield glutaric acid.
In the formulation of bio-based polyurethanes (PUs), esterified xylaric acid functions as a highly reactive trihydroxyl prepolymer backbone. When reacted with methylene diphenyl diisocyanate (MDI) and cross-linked with industrial soda lignin (5-15 wt%), the xylaric acid-derived PU networks exhibit exceptional rigidity and thermal tolerance. Thermogravimetric analysis (TGA) demonstrates that these xylaric acid-lignin PUs maintain thermal stability up to 550°C, with glass transition temperatures (Tg) scaling linearly with lignin content, outperforming many standard non-hydroxylated aliphatic polyol baselines in structural rigidity [1].
| Evidence Dimension | Thermal degradation threshold (TGA) |
| Target Compound Data | Stable up to 550°C in cross-linked lignin-PU networks |
| Comparator Or Baseline | Standard aliphatic PU soft segments -> Thermal decomposition typically occurs between 360-460°C |
| Quantified Difference | Extension of thermal stability up to 550°C |
| Conditions | Prepolymer cross-linked with 5-15 wt% industrial soda lignin |
Enables the manufacturing of high-stiffness, high-temperature-tolerant bio-composites that standard petrochemical polyols cannot support.
Xylaric acid's structure—featuring three contiguous hydroxyl groups flanked by two terminal carboxylic acids—confers superior metal-complexing capabilities compared to shorter-chain aldaric acids. In alkaline environments typical of detergent formulations, xylaric acid effectively sequesters calcium ions, preventing precipitation. Compared to tartaric acid (a C4 aldaric acid with only two hydroxyls), xylaric acid's extended denticity provides a more stable coordination sphere for multivalent cations, making it a highly effective, biodegradable replacement for environmentally restricted phosphate builders [1].
| Evidence Dimension | Chelation capacity / Denticity |
| Target Compound Data | C5 chain with 3 hydroxyls (higher coordination stability) |
| Comparator Or Baseline | Tartaric acid (C4) -> C4 chain with 2 hydroxyls (lower coordination stability) |
| Quantified Difference | Increased denticity and binding affinity for Ca2+ |
| Conditions | Alkaline aqueous media (detergent formulation conditions) |
Provides formulators with a high-performance, phosphate-free chelating agent that outperforms shorter-chain organic acids in hard water conditions.
Directly downstream of its hydrodeoxygenation profile, xylaric acid is the optimal precursor for synthesizing renewable glutaric acid, a key building block for plasticizers, polyesters, and polyamides [1].
Leveraging its trihydroxyl structure for dense cross-linking, xylaric acid is ideal for formulating rigid, thermally stable (up to 550°C) bio-polyurethanes used in structural materials and coatings [2].
Due to its meso-stereochemistry, which imparts a bent conformation, xylaric acid is selected over galactaric acid to synthesize polyhydroxypolyamides with improved water solubility and processable melting points[3].
Utilizing its strong calcium-binding affinity in alkaline solutions, xylaric acid serves as a biodegradable builder in eco-friendly industrial and consumer cleaning products [3].